molecular formula C11H11N3O2 B12831259 4-Amino-1-benzyl-1H-imidazole-5-carboxylic acid CAS No. 1219977-36-2

4-Amino-1-benzyl-1H-imidazole-5-carboxylic acid

Cat. No.: B12831259
CAS No.: 1219977-36-2
M. Wt: 217.22 g/mol
InChI Key: MXTXVUGQMUAZBN-UHFFFAOYSA-N
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Description

    Starting Materials: The intermediate imidazole compound and chloroacetic acid.

    Reaction Conditions: The reaction is conducted in an aqueous medium with a base such as sodium hydroxide.

    Procedure: The intermediate imidazole reacts with chloroacetic acid to introduce the carboxylic acid group at the 5-position.

Industrial Production Methods: Industrial production of 4-Amino-1-benzyl-1H-imidazole-5-carboxylic

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-benzyl-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by functional group modifications.

  • Formation of the Imidazole Ring:

      Starting Materials: Benzylamine, glyoxal, and ammonium acetate.

      Reaction Conditions: The reaction is carried out in an ethanol solvent under reflux conditions.

      Procedure: Benzylamine reacts with glyoxal and ammonium acetate to form the imidazole ring through a cyclization reaction.

Properties

CAS No.

1219977-36-2

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

5-amino-3-benzylimidazole-4-carboxylic acid

InChI

InChI=1S/C11H11N3O2/c12-10-9(11(15)16)14(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,15,16)

InChI Key

MXTXVUGQMUAZBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2C(=O)O)N

Origin of Product

United States

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